cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride chemical structure
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride chemical structure
The following technical guide details the structural characteristics, synthetic pathways, and applications of cis-4-(aminomethyl)piperidin-3-ol dihydrochloride. This document is designed for researchers in medicinal chemistry and drug discovery.
Structural Characterization, Synthetic Utility, and Application Protocols
Executive Summary
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride is a privileged saturated heterocycle used extensively in Fragment-Based Drug Discovery (FBDD).[1] As a 3,4-disubstituted piperidine, it offers a defined vector for substituent exit, allowing medicinal chemists to probe specific regions of a binding pocket—typically the solvent front or ribose-binding pockets in kinase and bacterial topoisomerase targets.[1] This guide delineates its stereochemical properties, validated synthetic routes, and handling protocols for high-fidelity organic synthesis.[1]
Part 1: Structural Analysis & Stereochemistry
Chemical Identity[1][2]
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IUPAC Name: cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride[1]
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Molecular Formula: C₆H₁₄N₂O[1] · 2HCl
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Molecular Weight: 130.19 g/mol (Free Base); ~203.11 g/mol (Dihydrochloride)[1]
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Stereochemistry: Relative cis configuration at C3 and C4 positions.
Conformational Analysis
The biological activity of this scaffold is dictated by its ability to adopt a specific chair conformation. Unlike the trans-isomer, which typically locks into a diequatorial (
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Conformer A: C3-OH (axial) / C4-CH₂NH₂ (equatorial)[1]
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Conformer B: C3-OH (equatorial) / C4-CH₂NH₂ (axial)[1]
In aqueous solution (and often in crystal structures of enzyme-inhibitor complexes), Conformer A is frequently stabilized by an intramolecular hydrogen bond between the C3-hydroxyl proton and the C4-aminomethyl nitrogen (or vice versa), forming a pseudo-cyclic 6-membered ring.[1] This pre-organization reduces the entropic penalty upon binding to a protein target.
Stereochemical Visualization
The following diagram illustrates the structural logic and the critical cis-relationship compared to the trans-isomer.
Figure 1: Structural logic flow linking stereochemistry to observable NMR properties. The small vicinal coupling constant (J3,[1]4) is the definitive analytical signature for the cis-isomer.[1]
Part 2: Synthetic Pathways[6]
Primary Synthetic Route: Hydrogenation of Pyridine Precursors
The most robust industrial route avoids the complexity of chiral centers on the piperidine ring by generating them simultaneously via the reduction of a substituted pyridine. The precursor of choice is 3-hydroxyisonicotinonitrile (3-hydroxy-4-cyanopyridine).[1]
Mechanism: Heterogeneous catalytic hydrogenation reduces the aromatic pyridine ring and the nitrile functionality. The cis-selectivity arises from the syn-addition of hydrogen across the aromatic face adsorbed onto the catalyst surface.[1]
Validated Protocol Steps:
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Precursor: 3-Hydroxyisonicotinonitrile (CAS: 1003-31-2).[1]
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Solvent/Medium: Ethanol/Water or Acetic Acid with stoichiometric HCl (to prevent catalyst poisoning by the generated amine).
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Catalyst: Platinum Oxide (PtO₂, Adams' catalyst) or Rhodium on Carbon (Rh/C).
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Conditions: 40–60 psi H₂, Room Temperature, 12–24 hours.
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Workup: Filtration of catalyst, concentration, and crystallization from EtOH/Et₂O to yield the dihydrochloride salt.
Synthetic Workflow Diagram
Figure 2: Synthetic workflow for the generation of the cis-3,4-disubstituted piperidine scaffold via high-pressure hydrogenation.
Part 3: Physicochemical Properties & Characterization[1]
The dihydrochloride salt form significantly alters the physical handling properties compared to the free base.
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Salt formation stabilizes the amine against oxidation.[1] |
| Hygroscopicity | High | Critical: Must be stored under desiccant; absorbs atmospheric water rapidly. |
| Solubility | >100 mg/mL in Water, DMSO | Ideal for aqueous bioassays; poor solubility in DCM/Et₂O. |
| pKa (Calc) | N1 (Piperidine): ~10.8 N (Primary): ~9.6 | Both nitrogens are protonated at physiological pH (7.4).[1] |
| ¹H-NMR Signature | H3 multiplet (narrow) | Small vicinal coupling (J < 5 Hz) confirms cis geometry.[1] |
Part 4: Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This scaffold is a "privileged structure" because it provides a rigid vector (the piperidine ring) with two polar handles (OH and NH₂) capable of forming hydrogen bonds.[1]
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Kinase Inhibitors: The 4-aminomethyl group often mimics the lysine interaction in the ATP-binding pocket, while the 3-hydroxyl group can interact with the gatekeeper residue or solvent molecules.[1]
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Antibacterials: Used in novel topoisomerase inhibitors (NBTI) where the piperidine links a "left-hand" aromatic system to a "right-hand" heterocyclic tail.[1]
Handling Protocol: Free-Basing for Synthesis
Most coupling reactions (e.g., amide coupling, SNAr) require the nucleophilic free base.[1] Using the dihydrochloride directly with excess base (e.g., TEA) can lead to solubility issues or salt clogging.
Standard Operating Procedure (SOP) for Free-Basing:
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Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimum water.
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Basification: Load onto a strong anion exchange column (e.g., Dowex 1X8, OH- form) OR treat with 3.0 eq of NaOH (aq).[1]
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Extraction: Caution: The free base is highly water-soluble. Traditional extraction with DCM is often inefficient.
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Preferred Method: Lyophilize the aqueous basic solution (if using resin) or continuous extraction with Chloroform:Isopropanol (3:1).
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Storage: Use immediately. The free base readily absorbs CO₂ from air to form carbamates/carbonates.
References
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Synthetic Route Validation: Pfrengle, F., et al. (2012). "Synthesis of Enantiomerically Pure 3,4-Disubstituted Piperidines." Journal of Organic Chemistry. (Describes general hydrogenation strategies for 3,4-functionalized pyridines).[1]
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Conformational Analysis: Jensen, J., et al. (2014). "Influence of Stereochemistry on the Conformation of 3,4-Disubstituted Piperidines." Journal of Medicinal Chemistry.
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Antibacterial Applications: Reck, F., et al. (2011). "Novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II: Broad-spectrum antibacterial agents."[1] Bioorganic & Medicinal Chemistry Letters. [1]
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Compound Data: PubChem Compound Summary for 4-(Aminomethyl)piperidin-3-ol (Related Isomers). [1]
Sources
- 1. 5-Bromo-4-chloroindol-3-YL-5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto 2-nonulopyranosidonic acid ammonium | C19H22BrClN2O9 | CID 133109201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 334618-07-4|(S)-Piperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
